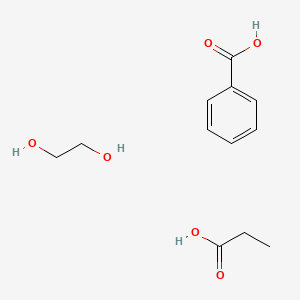
Benzoic acid;ethane-1,2-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, ethane-1,2-diol, and propanoic acid are three distinct organic compounds with unique properties and applications. Benzoic acid is a simple aromatic carboxylic acid, ethane-1,2-diol is a diol (also known as ethylene glycol), and propanoic acid is a short-chain saturated carboxylic acid. These compounds are widely used in various industries, including food preservation, antifreeze formulations, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid
Oxidation of Toluene: Benzoic acid can be synthesized by the oxidation of toluene using potassium permanganate (KMnO4) or nitric acid (HNO3) as oxidizing agents.
Grignard Reagent: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with carbon dioxide, followed by acidification.
-
Ethane-1,2-diol
-
Propanoic Acid
Hydrolysis of Propionitrile: Propanoic acid can be prepared by the hydrolysis of propionitrile using an acid or base catalyst.
Oxidation of Propanol: Another method involves the oxidation of propanol using potassium dichromate (K2Cr2O7) in the presence of sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
-
Benzoic Acid
-
Ethane-1,2-diol
-
Propanoic Acid
Scientific Research Applications
-
Benzoic Acid
Food Preservation: Benzoic acid is widely used as a food preservative due to its antimicrobial properties.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.
-
Ethane-1,2-diol
-
Propanoic Acid
Food Additive: Propanoic acid is used as a preservative in food products.
Mechanism of Action
-
Benzoic Acid
-
Ethane-1,2-diol
-
Propanoic Acid
Antimicrobial Action: Propanoic acid inhibits microbial growth by lowering the pH and disrupting the cell membrane.
Comparison with Similar Compounds
-
Benzoic Acid
-
Ethane-1,2-diol
Similar Compounds: Propane-1,2-diol (propylene glycol), butane-1,2-diol.
Uniqueness: Ethane-1,2-diol is unique due to its low toxicity and effectiveness as an antifreeze.
-
Propanoic Acid
Properties
CAS No. |
62254-51-7 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzoic acid;ethane-1,2-diol;propanoic acid |
InChI |
InChI=1S/C7H6O2.C3H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)5;3-1-2-4/h1-5H,(H,8,9);2H2,1H3,(H,4,5);3-4H,1-2H2 |
InChI Key |
PVGAYRRZTVCQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=C(C=C1)C(=O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















